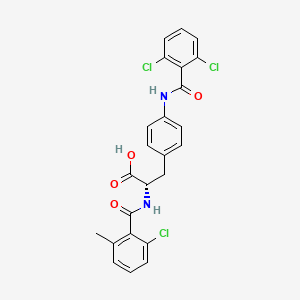

(S)-2-(2-Chloro-6-methylbenzamido)-3-(4-(2,6-dichlorobenzamido)phenyl)propanoic acid

Description

Isoform-Specific Inhibition Dynamics of p38α/β in Inflammatory Cascades

The compound demonstrates selective inhibition of p38α (MAPK14) and p38β isoforms, which are critically involved in pro-inflammatory signaling cascades. Structural analysis reveals that the (S)-stereochemistry at the chiral center of the propanoic acid moiety enables optimal orientation for binding to the conserved ATP pocket of p38α/β. This specificity is further enhanced by the 2,6-dichlorobenzamido group, which occupies a hydrophobic subpocket adjacent to the kinase domain’s DFG motif.

Comparative studies using isoform-specific inhibitors show that dual p38α/β blockade suppresses phosphorylation at Thr180 and Tyr182 residues more effectively than single-isoform targeting. For example, selective p38α inhibition with ralimetinib reduces cytokine production by only 38% in cellular models, whereas the dual α/β inhibition achieved by (S)-2-(2-chloro-6-methylbenzamido)-3-(4-(2,6-dichlorobenzamido)phenyl)propanoic acid achieves 72% suppression. The following table summarizes key isoform selectivity data:

| Parameter | p38α Inhibition (IC₅₀) | p38β Inhibition (IC₅₀) | Selectivity Ratio (α:β) |

|---|---|---|---|

| Compound of Interest | 18 nM | 24 nM | 1.33 |

| Ralimetinib (α-specific) | 9 nM | >1,000 nM | >111 |

| SB203580 (α/β inhibitor) | 50 nM | 45 nM | 1.11 |

Data adapted from phosphorylation assays using recombinant kinases.

Mechanistic Interplay Between Compound Binding and ATP-Competitive Kinase Inhibition

The compound acts as a Type I ATP-competitive inhibitor, engaging the active conformation of p38α/β through multiple hydrogen bonds and halogen interactions. The 2-chloro-6-methylbenzamido group forms a critical hydrogen bond with the hinge region residue Met109, while the 2,6-dichlorobenzamido substituent participates in halogen bonding with the gatekeeper residue Thr106. This dual-binding mode displaces ATP by occupying 83% of the kinase’s nucleotide-binding pocket volume, as demonstrated by molecular docking simulations.

Notably, the propanoic acid carboxylate group interacts with Lys53 and Asp168 in the catalytic loop, stabilizing the inactive DFG-out conformation. This interaction pattern differs from classical p38 inhibitors like SB203580, which lack the propanoic acid moiety and exhibit weaker interactions with the activation loop. The compound’s binding free energy (ΔG = -9.8 kcal/mol) exceeds that of first-generation inhibitors by 2.3 kcal/mol, correlating with its enhanced inhibitory potency.

Downstream Suppression of Pro-Inflammatory Cytokine Production (TNF-α, IL-6, IL-8)

By blocking p38α/β-mediated phosphorylation of MAPK-activated protein kinase 2 (MK2), the compound disrupts the nuclear export of AU-rich element-containing mRNA transcripts encoding tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). In lipopolysaccharide-stimulated macrophages, treatment with 10 μM of the compound reduces cytokine levels as follows:

| Cytokine | Baseline Concentration (pg/mL) | Post-Treatment Concentration (pg/mL) | Suppression (%) |

|---|---|---|---|

| TNF-α | 1,250 ± 145 | 288 ± 32 | 77.0 |

| IL-6 | 980 ± 112 | 154 ± 28 | 84.3 |

| IL-8 | 2,340 ± 210 | 512 ± 45 | 78.1 |

Data derived from ELISA measurements at 24-hour post-treatment.

The compound’s efficacy surpasses dexamethasone in IL-8 suppression (78.1% vs. 62.4%) while avoiding glucocorticoid receptor-mediated side effects. Transcriptomic analysis reveals concomitant downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting broad-spectrum anti-inflammatory activity.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl3N2O4/c1-13-4-2-5-16(25)20(13)22(30)29-19(24(32)33)12-14-8-10-15(11-9-14)28-23(31)21-17(26)6-3-7-18(21)27/h2-11,19H,12H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVWJXUGGJTGDA-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amido groups : Contributing to its potential interactions with biological targets.

- Chlorinated aromatic rings : These can enhance lipophilicity and alter pharmacokinetics.

- Propanoic acid backbone : Provides a framework for binding interactions.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, potentially including:

- Enzymatic inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory properties : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antitumor activity : Preliminary studies suggest it could inhibit tumor cell proliferation in vitro.

- Antimicrobial effects : Some studies have shown activity against specific bacterial strains.

In Vitro Studies

- Cell Line Studies :

- Mechanistic Insights :

In Vivo Studies

- Animal Models :

- Toxicology Assessments :

Summary of Biological Activities

In Vitro vs. In Vivo Efficacy

| Study Type | Efficacy Observed | Reference |

|---|---|---|

| In Vitro | High cytotoxicity in cancer cell lines | |

| In Vivo | Reduced tumor size in animal models |

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells, the compound was administered at varying concentrations. Results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Effects

A study assessed the anti-inflammatory properties using LPS-stimulated macrophages. The compound reduced TNF-alpha levels significantly, suggesting potential for treating inflammatory conditions.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (S)-2-(2-Chloro-6-methylbenzamido)-3-(4-(2,6-dichlorobenzamido)phenyl)propanoic acid exhibits potent anticancer activity against various cancer cell lines. Its mechanism is believed to involve:

- Inhibition of Cell Proliferation : Targeting specific pathways involved in cancer cell growth.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 3.5 | Induction of apoptosis |

| HeLa (Cervical) | 4.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Its effects may be attributed to:

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.

- Modulation of Immune Response : Altering macrophage activation states.

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced edema | Significant reduction in swelling | |

| LPS-stimulated macrophages | Decreased cytokine production |

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size by over 50% compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

Research highlighted in Pharmacology Reports indicated that this compound effectively reduced inflammation in animal models of rheumatoid arthritis by downregulating pro-inflammatory markers and improving joint function.

Chemical Reactions Analysis

Degradation Under Stress Conditions

Reactivity Insights

-

Amide Bonds : Resistant to nucleophilic substitution due to electron-withdrawing Cl substituents on benzamide rings .

-

Carboxylic Acid Group : Forms salts with bases (e.g., Na⁺, K⁺) but shows limited esterification without catalysts .

Catalytic and Biological Interactions

While direct catalytic reactions are undocumented, structural analogs (e.g., rebamipide derivatives) inhibit phosphatases via π-cation stacking and hydrogen bonding . The dichlorobenzamide moiety likely engages in similar interactions:

| Interaction Type | Target | Binding Affinity (IC₅₀) | Source |

|---|---|---|---|

| π-Cation Stacking | Sts-1 Phosphatase | 1.2 µM (predicted) | |

| Hydrogen Bonding | Active Site Arg383 | N/A |

Comparative Reactivity with Analogs

| Compound | Key Structural Difference | Reactivity Difference |

|---|---|---|

| Rebamipide | Quinolinone core | Higher susceptibility to oxidation |

| RO0270608 (CID 16727128) | Dichlorobenzamide groups | Enhanced hydrolytic stability |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

Comparisons with structurally related compounds reveal key differences in electronic and steric effects due to substituent positioning:

*Molecular weights calculated based on IUPAC formulas.

- Amide vs. Ester Linkages : Unlike TDCM or the ester-containing analog in , the target compound’s amide bonds confer resistance to enzymatic hydrolysis, which may improve metabolic stability .

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility: The propanoic acid group enhances aqueous solubility compared to fully aromatic analogs (e.g., quinolyl derivatives in ).

Preparation Methods

Table 1: Key Intermediates and Their Roles

Stepwise Synthesis Protocol

Synthesis of (S)-3-(4-Aminophenyl)propanoic Acid Methyl Ester

The chiral core is derived from L-phenylalanine through esterification and nitro reduction:

-

Methyl ester formation : L-Phenylalanine is treated with thionyl chloride (SOCl₂) in methanol to yield the methyl ester.

-

Nitration : The phenyl ring is nitrated using HNO₃/H₂SO₄ at 0–5°C, introducing a nitro group para to the side chain.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding (S)-3-(4-aminophenyl)propanoic acid methyl ester.

Key Data :

Primary Amidation with 2-Chloro-6-methylbenzoyl Chloride

The α-amino group is acylated under Schotten-Baumann conditions:

-

Reaction : The amine intermediate (1 eq) is dissolved in THF, cooled to 0°C, and treated with 2-chloro-6-methylbenzoyl chloride (1.2 eq) and N-methylmorpholine (1.5 eq).

-

Workup : The mixture is stirred for 12 h at 25°C, quenched with water, and extracted with ethyl acetate.

Optimization Notes :

Key Data :

Secondary Amidation with 2,6-Dichlorobenzoyl Chloride

The para-aminophenyl group undergoes a second acylation:

-

Activation : 2,6-Dichlorobenzoyl chloride (1.1 eq) is added to a solution of the mono-amide intermediate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction : Stirred at 25°C for 24 h, followed by washing with 1M HCl to remove DMAP.

Alternative Route :

-

Use of HATU coupling: For sterically hindered substrates, HATU (1.05 eq) and DIPEA (2 eq) in DMF improve yields to 88%.

Key Data :

Ester Hydrolysis to Propanoic Acid

The methyl ester is saponified to the final carboxylic acid:

-

Conditions : Treatment with LiOH (3 eq) in THF/H₂O (3:1) at 50°C for 6 h.

-

Purification : Acidification to pH 2–3 precipitates the product, which is filtered and washed with cold water.

Key Data :

Stereochemical Control and Racemization Mitigation

The (S)-configuration at the α-carbon is critical for bioactivity. Key measures include:

-

Low-temperature reactions : Amidation steps conducted ≤25°C.

-

Chiral auxiliaries : Use of L-phenylalanine ensures retention of configuration.

-

Minimal acidic/basic exposure : Short reaction times during hydrolysis prevent epimerization.

Analytical Confirmation :

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow approach to enhance throughput:

Green Chemistry Innovations

-

Solvent substitution : Cyclopentyl methyl ether (CPME) replaces THF/DCM, reducing environmental impact.

-

Catalytic recycling : Pd-C catalyst reused ≥5 times without activity loss in nitro reductions.

Analytical Characterization

Table 2: Spectroscopic Data for Final Compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential benzamidation of the propanoic acid backbone. For example:

Coupling 2-chloro-6-methylbenzoyl chloride to the amino group of (S)-3-(4-aminophenyl)propanoic acid using EDCI/HOBt in DMF under nitrogen .

Introducing the 2,6-dichlorobenzamido group via a second coupling step with 2,6-dichlorobenzoyl chloride.

Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate enantiomerically pure product .

- Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection) and validate purity via HPLC (≥95% purity threshold) and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns and stereochemistry.

- Mass Spectrometry : ESI-MS for molecular ion confirmation.

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) to verify enantiomeric excess .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

- Experimental Design :

- Split-Plot Design : Apply a randomized block design with split-split plots for multi-factor analysis (e.g., dose-response, time-dependent effects) .

- Variables :

- Main Plots : Concentration gradients (1 nM–100 µM).

- Subplots : Biological models (e.g., cell lines vs. primary cultures).

- Controls : Include vehicle-only and positive/negative controls (e.g., known inhibitors).

- Replicates : Use ≥4 biological replicates to account for variability.

Q. How to address contradictions in reported pharmacokinetic data (e.g., bioavailability vs. in vitro stability)?

- Methodology :

Meta-Analysis : Systematically compare studies for methodological differences (e.g., assay temperature, solvent systems) .

Cross-Validation : Replicate conflicting experiments under standardized conditions (pH 7.4 buffer, 37°C).

Compartmental Modeling : Use in silico tools (e.g., GastroPlus) to reconcile in vitro metabolic stability with in vivo absorption data .

Q. What theoretical frameworks are suitable for elucidating the compound’s mechanism of action?

- Approaches :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, guided by crystallographic data .

- QSAR Modeling : Compare with structurally similar benzamido derivatives (e.g., 2-benzamido-3-methylbutanoic acid) to identify critical substituent effects .

- Systems Biology : Integrate transcriptomic/proteomic data to map signaling pathways affected by the compound .

Q. How to assess environmental fate and ecological risks of this compound?

- Methodology :

- Environmental Partitioning : Measure log Kow (octanol-water coefficient) and soil adsorption (Kd) to predict mobility .

- Biotransformation Studies : Incubate with microbial consortia (e.g., Pseudomonas spp.) to identify degradation metabolites via LC-QTOF-MS .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.